N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-5-15(12-14(13)2)17(20)18-16-6-8-19(9-7-16)10-11-21-3/h4-5,12,16H,6-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYZCCULRBUAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 1-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Piperidine Substituent Variations
Compounds sharing the piperidine core but differing in substituents (Table 1) highlight the impact of side-chain modifications:
Table 1: Piperidine-Based Analogs
- The 2-methoxyethyl group in the target compound and Goxalapladib likely improves aqueous solubility compared to methyl or ethyl substituents, balancing hydrophilicity-lipophilicity for optimal pharmacokinetics.
Benzamide Derivatives with Variable Substituents
Table 2: Benzamide-Based Analogs
- The branched pentan chain in the (R)-isomer (No. 2226) leads to poor bioavailability, likely due to steric hindrance or rapid first-pass metabolism . In contrast, the target compound’s piperidine substituent may offer better metabolic stability.
Therapeutic and Metabolic Insights
- Metabolism : The (R)-isomer undergoes hydroxylation, demethylation, and glucuronidation , while the target compound’s methoxyethyl group may resist demethylation, prolonging half-life.
- Therapeutic Potential: Goxalapladib demonstrates that the 2-methoxyethyl-piperidine group is compatible with complex scaffolds for disease-modifying activity (e.g., atherosclerosis) . The target compound’s benzamide core may target different pathways, such as enzyme inhibition or receptor modulation.
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzamide core with a piperidine ring substituted by a 2-methoxyethyl group and two methyl groups at the 3 and 4 positions of the benzene ring. The synthesis typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxyethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) under reflux conditions in solvents such as dichloromethane or tetrahydrofuran (THF) .
This compound is proposed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, potentially influencing pathways related to inflammation and pain management.
Pharmacological Properties
Research indicates that this compound may possess anti-inflammatory and analgesic properties. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in prostaglandin metabolism .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Analgesic Activity : In a study involving pain models, compounds similar to this compound were shown to have effective analgesic properties with ED50 values indicating significant pain relief .
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory responses by targeting specific enzymes in vitro, suggesting its potential as an anti-inflammatory agent .
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. It is crucial to understand how it behaves within biological systems to evaluate its therapeutic potential effectively. Preliminary findings suggest favorable solubility and absorption characteristics, making it a candidate for further development in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
